

Natural occurrence and sources of dysprosium carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dysprosium carbonate*

Cat. No.: *B1594388*

[Get Quote](#)

An In-depth Technical Guide to the Natural Occurrence and Sources of **Dysprosium Carbonate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dysprosium (Dy), a heavy rare earth element, is a critical component in various high-technology applications, including permanent magnets, nuclear reactors, and data storage devices. While commercially available as various salts, its carbonate form, **dysprosium carbonate** ($Dy_2(CO_3)_3$), is a key intermediate in the production of other dysprosium compounds and materials. This technical guide provides a comprehensive overview of the natural occurrence of dysprosium, the industrial processes for its extraction and conversion to **dysprosium carbonate**, and detailed laboratory-scale synthesis protocols. Quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

Natural Occurrence of Dysprosium

Dysprosium is not found as a free element in nature but is contained within various minerals, primarily associated with other rare earth elements.^{[1][2]} The principal mineral sources of dysprosium are monazite, bastnaesite, xenotime, and ion-adsorption clays.^[3] No mineral has yet been discovered where dysprosium is the predominant rare earth element.^[1]

Dysprosium-Bearing Minerals

The concentration of dysprosium varies significantly among different mineral types. Xenotime and ion-adsorption clays are particularly enriched in heavy rare earth elements like dysprosium.

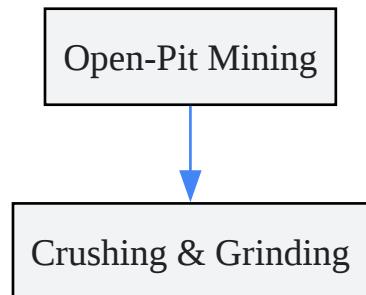
[3]

Mineral	Chemical Formula (General)	Dysprosium Content (% of Total REEs)	Typical Geological Occurrence
Bastnaesite	(Ce, La, Y)CO ₃ F	0.05 - 0.5%	Carbonatites and associated igneous rocks
Monazite	(Ce, La, Nd, Th)PO ₄	0.1 - 1%	Placer deposits, beach sands, igneous rocks
Xenotime	(Y, HREEs)PO ₄	Up to 7-8%	Igneous and metamorphic rocks, placer deposits
Ion-Adsorption Clays	(REEs adsorbed on clay minerals)	2 - 5%	Weathered granite deposits

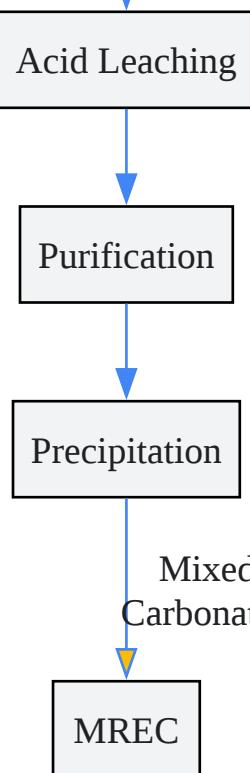
Table 1: Major Dysprosium-Bearing Minerals and their Properties.[3][4][5][6]

The abundance of dysprosium in the Earth's crust is estimated to be approximately 5.2 mg/kg.

[1]

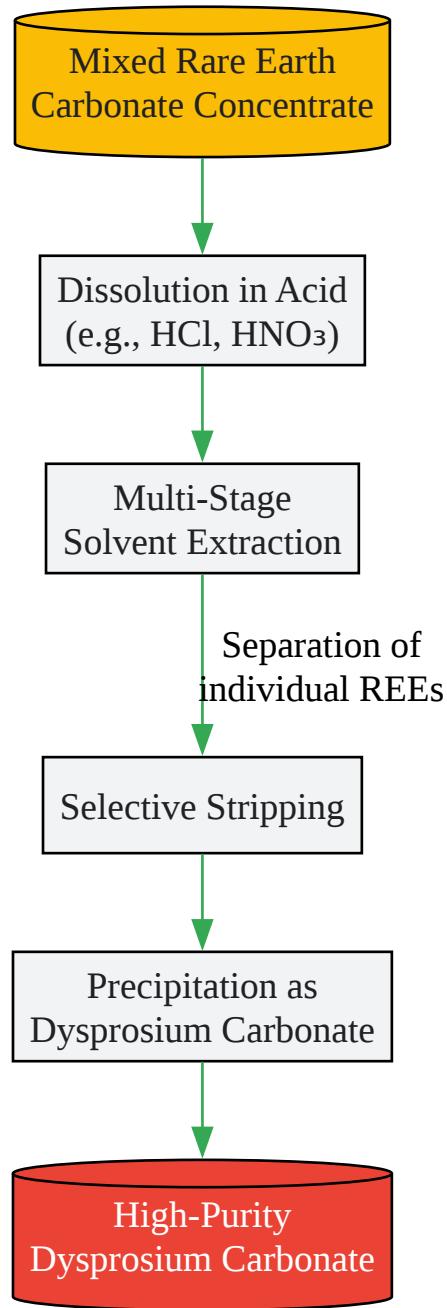

Commercial Sources and Extraction

The commercial production of **dysprosium carbonate** is a multi-stage process that begins with the mining of dysprosium-containing ores and culminates in the separation and purification of individual rare earth elements. China is the dominant global producer of dysprosium, primarily from its ion-adsorption clay deposits in the south.[2][6]


From Ore to Mixed Rare Earth Concentrate

The initial stages of processing aim to concentrate the rare earth elements from the mined ore.

Mining & Beneficiation


Hydrometallurgical Processing

[Click to download full resolution via product page](#)

Caption: Commercial extraction workflow from ore to mixed rare earth concentrate.

Separation and Purification

The mixed rare earth concentrate undergoes a complex separation process, typically involving solvent extraction, to isolate individual rare earth elements.

[Click to download full resolution via product page](#)

Caption: Separation and purification process to obtain high-purity **dysprosium carbonate**.

Experimental Protocols

The following protocols are for the laboratory-scale synthesis of **dysprosium carbonate**.

These methods are often employed in research for producing nanoparticles and other advanced materials.

Protocol 1: Direct Precipitation Synthesis of Amorphous Dysprosium Carbonate

This method yields amorphous **dysprosium carbonate** nanoparticles.

Materials:

- Dysprosium(III) chloride hexahydrate ($\text{DyCl}_3 \cdot 6\text{H}_2\text{O}$)
- Sodium carbonate (Na_2CO_3)
- Deionized water

Procedure:

- Prepare a 50 mM solution of $\text{DyCl}_3 \cdot 6\text{H}_2\text{O}$ in deionized water.
- Prepare a 50 mM solution of Na_2CO_3 in deionized water.
- Under constant and continuous stirring, add the DyCl_3 solution to the Na_2CO_3 solution at room temperature.
- A white, gel-like precipitate of amorphous **dysprosium carbonate** ($\text{Dy}_2(\text{CO}_3)_3 \cdot 4\text{H}_2\text{O}$) will form immediately.^[7]
- Collect the precipitate by centrifugation.
- Wash the precipitate several times with deionized water to remove soluble byproducts.
- Dry the final product in an oven at a low temperature (e.g., 60°C).

Protocol 2: Sonochemical Synthesis of Dysprosium(III) Carbonate Nanoparticles

This method utilizes ultrasound to drive the chemical reaction for nanoparticle synthesis.[\[8\]](#)

Materials:

- Dysprosium(III) acetate hexahydrate ($\text{Dy}(\text{CH}_3\text{COO})_3 \cdot 6\text{H}_2\text{O}$)
- Sodium hydroxide (NaOH)
- Deionized water
- Ethanol
- High-intensity ultrasonic probe

Procedure:

- Prepare an aqueous solution of dysprosium acetate.
- Separately, prepare an aqueous solution of sodium hydroxide.
- Place the dysprosium acetate solution in a reaction vessel.
- Immerse the ultrasonic probe into the dysprosium acetate solution.
- While sonicating the solution, slowly add the sodium hydroxide solution dropwise.
- Continue sonication for 30-60 minutes to ensure the complete reaction.[\[8\]](#)
- A white precipitate of $\text{Dy}_2(\text{CO}_3)_3$ will form.
- Collect the precipitate by centrifugation.
- Wash the precipitate several times with deionized water and then with ethanol.[\[8\]](#)
- Dry the final product in an oven at a low temperature (e.g., 60°C).[\[8\]](#)

Protocol 3: "Green Chemistry" Synthesis of Dysprosium(III) Carbonate Nanoparticles

This method, also known as chemical bath deposition, is a slow, controlled precipitation from a supersaturated aqueous solution.[8]

Materials:

- Dysprosium(III) nitrate pentahydrate ($\text{Dy}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$)
- Ammonium nitrate (NH_4NO_3)
- Thiourea ($\text{SC}(\text{NH}_2)_2$)
- Deionized water

Procedure:

- Prepare aqueous solutions of dysprosium(III) nitrate, ammonium nitrate, and thiourea at the desired molar concentrations.
- In a beaker, mix the prepared solutions at room temperature.
- A white precipitate of $\text{Dy}_2(\text{CO}_3)_3$ will begin to form.[8]
- The reaction can be carried out at different temperatures (e.g., $\sim 20^\circ\text{C}$ or $\sim 90^\circ\text{C}$) to influence nanocrystal growth.[8]
- Allow the reaction to proceed for a sufficient time for the precipitate to fully form.
- Collect the precipitate by filtration or centrifugation.
- Wash the precipitate with deionized water.
- Dry the final product in an oven at a low temperature.

Biological Role

Dysprosium has no known biological role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dysprosium - Wikipedia [en.wikipedia.org]
- 2. miningdigital.com [miningdigital.com]
- 3. newamericaelements.us [newamericaelements.us]
- 4. researchgate.net [researchgate.net]
- 5. Xenotime - Wikipedia [en.wikipedia.org]
- 6. test.greenmetallurgy.rwth-aachen.de [test.greenmetallurgy.rwth-aachen.de]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Natural occurrence and sources of dysprosium carbonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1594388#natural-occurrence-and-sources-of-dysprosium-carbonate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com